2,4,6-Trifluoroaniline

Catalog No.
S703358
CAS No.
363-81-5
M.F
C6H4F3N
M. Wt
147.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trifluoroaniline

CAS Number

363-81-5

Product Name

2,4,6-Trifluoroaniline

IUPAC Name

2,4,6-trifluoroaniline

Molecular Formula

C6H4F3N

Molecular Weight

147.1 g/mol

InChI

InChI=1S/C6H4F3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2

InChI Key

BJSVKBGQDHUBHZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N)F)F

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)F

Synthesis Precursor

2,4,6-Trifluoroaniline is primarily used as a building block in the synthesis of more complex molecules. Its presence of the amine group (-NH2) allows it to readily react with other functional groups to form new chemical bonds. Some examples of its use as a precursor include:

  • Synthesis of 3-nitro-2,4,6-trifluoroacetanilide: This compound finds applications in various fields, including pharmaceuticals and agriculture [].
  • Development of N-aryl pyridinones: This class of molecules has been explored for their potential use as p38 kinase inhibitors, enzymes involved in cellular signaling pathways [].
  • Preparation of N-substituted ureas: These compounds are being investigated for their potential hypocholesterolemic effects, meaning they may help lower cholesterol levels [].

2,4,6-Trifluoroaniline is an aromatic amine characterized by the presence of three fluorine atoms at the 2, 4, and 6 positions of the aniline ring. Its chemical formula is C6H4F3NC_6H_4F_3N and it has a molecular weight of approximately 147.10 g/mol. This compound appears as a white to light yellow solid at room temperature, with a melting point of about 33 °C and a flash point of 57 °C . It is known for its unique properties due to the electronegative fluorine substituents, which influence its reactivity and biological activity.

Typical for aromatic amines:

  • Nitration: This compound can undergo electrophilic aromatic substitution to introduce nitro groups, yielding products such as 3-nitro-2,4,6-trifluoroacetanilide .
  • Acylation: It can react with acyl chlorides to form amides.
  • Reduction: The trifluoroaniline can be reduced to form corresponding amines or other derivatives.

The presence of fluorine atoms generally enhances the stability of the compound during these reactions compared to non-fluorinated analogs.

Research indicates that 2,4,6-trifluoroaniline exhibits significant biological activity. It has been studied for its potential use in pharmaceuticals due to its ability to act as a building block in drug synthesis. The compound has shown antifungal and antibacterial properties in preliminary studies . Additionally, it may interact with biological systems through mechanisms involving enzyme inhibition or receptor binding.

Several methods are available for synthesizing 2,4,6-trifluoroaniline:

  • Direct Fluorination: Aniline can be fluorinated using fluorinating agents such as hydrogen fluoride in the presence of catalysts.
  • Nitration followed by Reduction: Nitration of trifluorotoluene followed by reduction can yield 2,4,6-trifluoroaniline.
  • Substitution Reactions: Starting from other anilines or phenolic compounds, substitution reactions can introduce trifluoromethyl groups at desired positions on the aromatic ring .

2,4,6-Trifluoroaniline finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and agrochemicals.
  • Dyes and Pigments: The compound is used in producing dyes due to its vibrant color properties.
  • Material Science: It is employed in developing polymers and materials that require specific thermal or chemical resistance.

Studies have shown that 2,4,6-trifluoroaniline interacts with various biological molecules. For instance:

  • It may inhibit certain enzymes involved in metabolic pathways.
  • The compound's interaction with cellular receptors could lead to altered signaling pathways, influencing cell behavior.

These interactions are critical for understanding its potential therapeutic uses and toxicity profiles.

Several compounds share structural similarities with 2,4,6-trifluoroaniline. Here are some notable examples:

Compound NameFormulaUnique Features
2-FluoroanilineC6H6FNContains only one fluorine atom; less reactive.
3-FluoroanilineC6H6FNFluorine at the meta position alters reactivity.
TrifluoromethylbenzeneC7H3F3No amine group; used primarily in material science.
PerfluoroanilineC6H3F6NFully fluorinated; significantly altered properties.

Uniqueness of 2,4,6-Trifluoroaniline:
The specific arrangement of three fluorine atoms at the ortho and para positions relative to the amino group gives this compound unique electronic properties and reactivity profiles compared to other similar compounds. Its ability to participate in diverse

XLogP3

1.5

Melting Point

35.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (97.87%): Flammable solid [Danger Flammable solids];
H302 (93.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (85.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.77%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.64%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

363-81-5

Wikipedia

2,4,6-trifluoroaniline

Dates

Modify: 2023-08-15

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